5-(3,4-Dimethoxyphenyl)-4-methyl-2-pyrimidinamine

Description

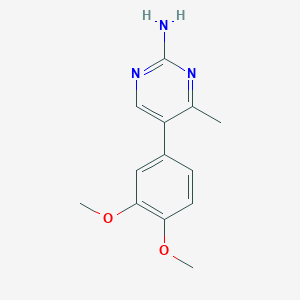

5-(3,4-Dimethoxyphenyl)-4-methyl-2-pyrimidinamine is a pyrimidine derivative with a molecular formula of C₁₃H₁₅N₃O₂ and a molecular weight of 245.28 g/mol (CAS: 320420-53-9) . Its structure features a pyrimidine core substituted with a 3,4-dimethoxyphenyl group at position 5 and a methyl group at position 4.

Structure

3D Structure

Properties

IUPAC Name |

5-(3,4-dimethoxyphenyl)-4-methylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-8-10(7-15-13(14)16-8)9-4-5-11(17-2)12(6-9)18-3/h4-7H,1-3H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBHNTAZSJHFHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C2=CC(=C(C=C2)OC)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethoxyphenyl)-4-methyl-2-pyrimidinamine typically involves the condensation of 3,4-dimethoxybenzaldehyde with appropriate amines and other reagents under controlled conditions. One common method involves the use of a base-catalyzed reaction where 3,4-dimethoxybenzaldehyde is reacted with methylamine and a pyrimidine precursor in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethoxyphenyl)-4-methyl-2-pyrimidinamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding quinones.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Synthesis and Structural Insights

The compound can be synthesized through various methods, often involving the reaction of 3,4-dimethoxybenzaldehyde with pyrimidine derivatives. Recent studies have highlighted efficient synthetic routes that utilize green chemistry principles, enhancing yield while minimizing environmental impact . The structural characteristics of this compound allow for interactions with biological targets, making it a candidate for further exploration.

Anticancer Activity

5-(3,4-Dimethoxyphenyl)-4-methyl-2-pyrimidinamine exhibits promising anticancer properties. It has been investigated as a dual inhibitor of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), which are critical in cancer proliferation and angiogenesis. In vitro studies demonstrated that this compound induces apoptosis in various human cancer cell lines by altering the Bax/Bcl-2 ratio, leading to cell death .

Anti-inflammatory Effects

The compound has shown significant anti-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. In vitro assays revealed that it possesses IC50 values comparable to standard anti-inflammatory drugs like celecoxib, indicating its potential as a therapeutic agent for inflammatory diseases . Additionally, it has been effective in reducing pro-inflammatory cytokines in cellular models.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy against multidrug-resistant strains highlights its potential as an alternative therapeutic agent in combating infections .

Case Studies and Experimental Data

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxyphenyl)-4-methyl-2-pyrimidinamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine Derivatives

5-[(4-Amino-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine

- Core Structure : Pyrimidine

- Substituents: A 4-amino-3,5-dimethoxyphenyl group at position 5 and diamine groups at positions 2 and 4.

- Key Differences: Unlike the main compound, this derivative lacks a methyl group and instead incorporates amino and additional methoxy groups.

- Properties : The safety data sheet highlights its use in industrial settings, though specific pharmacological or toxicity data are absent .

Pyrazole Derivatives

5-(3,4-Dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (Compound 8 from )

- Core Structure : Pyrazole

- Substituents : 3,4-Dimethoxyphenyl at position 5 and phenyl at position 3.

- Key Differences : The pyrazole core introduces a five-membered ring with reduced aromaticity compared to pyrimidine. This structural variation likely alters electronic properties and binding interactions .

Triazole Derivatives

2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic Acid

- Core Structure : 1,2,4-Triazole

- Substituents : 3,4-Dimethoxyphenyl at position 5 and a thioacetic acid moiety.

- Key Findings : Ester derivatives of this compound were synthesized, and acute toxicity was predicted using computational models (GUSAR-online). The dimethoxyphenyl group’s position (3,4 vs. 2,4) may influence toxicity profiles .

Structural and Functional Analysis

Substituent Effects

Molecular Properties

Biological Activity

5-(3,4-Dimethoxyphenyl)-4-methyl-2-pyrimidinamine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy, and therapeutic prospects based on diverse research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : C12H14N4O2

- Molecular Weight : 246.26 g/mol

- Melting Point : Approximately 160–162 °C

- Solubility : Sparingly soluble in organic solvents and insoluble in water .

The compound exhibits biological activity through various mechanisms:

- Inhibition of Kinases : Research indicates that pyrimidine derivatives, including this compound, can act as inhibitors of tyrosine kinases (TKIs). These kinases are often overexpressed in solid tumors, making them a target for cancer therapy .

- Anti-inflammatory Activity : Studies have shown that related pyrimidine compounds possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). In vitro assays demonstrated that these compounds reduced the production of inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Case Studies

- Cancer Treatment : A study evaluated the efficacy of pyrido[2,3-d]pyrimidine derivatives against lung and pancreatic cancers. The results indicated significant inhibition of cancer cell proliferation through targeted kinase inhibition, suggesting a promising role for this compound in oncological therapies .

- Inflammation Models : In animal models of inflammation (carrageenan-induced paw edema), compounds similar to this compound exhibited significant reductions in edema compared to control groups treated with standard anti-inflammatory drugs like indomethacin .

Q & A

Q. What are the established synthetic routes for 5-(3,4-Dimethoxyphenyl)-4-methyl-2-pyrimidinamine, and what analytical techniques are critical for confirming its structural integrity?

Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalized pyrimidine precursors. Key steps include cyclization and substitution reactions to introduce the 3,4-dimethoxyphenyl and methyl groups. For example, describes analogous pyrimidine derivatives synthesized via condensation of thiosemicarbazides with substituted acetic acids, followed by esterification . To confirm structural integrity, use:

- Elemental analysis for empirical formula validation.

- IR spectroscopy to identify functional groups (e.g., NH₂, C-O-C).

- ¹H NMR to resolve aromatic protons and methyl/methoxy substituents.

- Thin-layer chromatography (TLC) to verify purity and individuality .

Q. How can researchers optimize reaction conditions to improve yield while minimizing by-products?

Methodological Answer: Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Catalyst screening : Acid or base catalysts (e.g., H₂SO₄, K₂CO₃) can accelerate cyclization.

- Temperature control : Gradual heating (e.g., 80–100°C) reduces side reactions like over-esterification .

- Stoichiometric adjustments : Ensure excess reagents for substitution steps (e.g., methoxy group introduction). Monitor progress via TLC or HPLC .

Advanced Research Questions

Q. What methodologies are recommended for investigating structure-activity relationships (SAR) of this compound?

Methodological Answer: SAR studies require systematic structural modifications and biological testing:

- Substituent variation : Synthesize analogs with altered methoxy/methyl positions (e.g., 2,4-dimethoxy vs. 3,4-dimethoxy) to assess electronic effects.

- Biological assays : Test analogs against target enzymes (e.g., kinases) using fluorescence-based inhibition assays. highlights pyrimidine derivatives as enzyme inhibitors .

- Computational modeling : Use docking simulations (e.g., AutoDock) to predict binding affinities and guide synthetic priorities .

Q. How should discrepancies between computational toxicity predictions and experimental data be resolved?

Methodological Answer: Address contradictions using a tiered approach:

- Validate computational models : Cross-check GUSAR predictions (as in ) with other tools (e.g., ProTox-II) to assess consensus .

- In vitro testing : Perform cytotoxicity assays (e.g., MTT on HepG2 cells) to compare with predicted LD₅₀ values.

- Mechanistic studies : Use metabolomics (e.g., LC-MS) to identify unexpected metabolites or off-target effects .

Q. What strategies enhance target specificity when modifying the pyrimidine ring?

Methodological Answer: To improve specificity:

- Bioisosteric replacement : Substitute the methyl group with halogens (e.g., Cl, F) to alter steric/electronic profiles.

- Conformational constraints : Introduce fused rings (e.g., quinazoline) to restrict flexibility and enhance binding.

- Selective functionalization : Protect reactive sites (e.g., NH₂) during synthesis to prevent non-specific interactions .

Data Contradiction Analysis

Q. How can conflicting data on biological activity across studies be reconciled?

Methodological Answer: Resolve inconsistencies by:

- Standardizing assays : Use uniform cell lines (e.g., HEK293 for kinase assays) and controls.

- Validating compound purity : Ensure >95% purity via HPLC and mass spectrometry.

- Contextual analysis : Consider differences in exposure time, concentration ranges, or solvent systems (e.g., DMSO vs. aqueous buffers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.